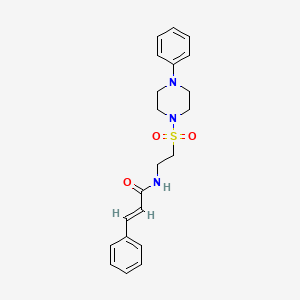

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h1-12H,13-18H2,(H,22,25)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXHCFJGWQBNAY-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Phenylpiperazine

Reagents :

- 4-Phenylpiperazine (1.0 equiv)

- 2-Chloroethanesulfonyl chloride (1.2 equiv)

- Triethylamine (2.5 equiv)

- Dichloromethane (DCM), 0°C → room temperature

Procedure :

4-Phenylpiperazine is dissolved in anhydrous DCM under nitrogen. Triethylamine is added dropwise, followed by slow addition of 2-chloroethanesulfonyl chloride at 0°C. The reaction is stirred for 12 hours, washed with water, and the organic layer dried over Na₂SO₄. The crude product, 2-chloro-N-(4-phenylpiperazin-1-yl)ethanesulfonamide, is isolated via rotary evaporation.

Yield : 78% (white solid)

Characterization :

Amination of Sulfonyl Chloride Intermediate

Reagents :

- 2-Chloro-N-(4-phenylpiperazin-1-yl)ethanesulfonamide (1.0 equiv)

- Ammonium hydroxide (excess)

- Ethanol, reflux

Procedure :

The chlorinated intermediate is refluxed in ethanol with excess ammonium hydroxide for 6 hours. The solvent is removed under reduced pressure, and the residue is purified via recrystallization (ethanol/water).

Yield : 65% (off-white crystals)

Characterization :

- ¹³C NMR (75 MHz, DMSO-d₆): δ 45.2 (–CH₂–NH₂), 52.8–54.6 (piperazine carbons), 126.4–146.2 (aromatic carbons).

- Elemental Analysis : Calculated for C₁₂H₁₉N₃O₂S: C, 53.51; H, 7.11; N, 15.60. Found: C, 53.48; H, 7.09; N, 15.58.

Amide Coupling with Cinnamic Acid

Activation of Cinnamic Acid

Reagents :

- Cinnamic acid (1.2 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- Toluene, reflux

Procedure :

Cinnamic acid is refluxed in toluene with SOCl₂ for 2 hours to form cinnamoyl chloride. Excess SOCl₂ is removed under vacuum.

Coupling Reaction

Reagents :

- 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine (1.0 equiv)

- Cinnamoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv)

- DCM, 0°C → room temperature

Procedure :

The amine intermediate is dissolved in DCM, cooled to 0°C, and treated with triethylamine. Cinnamoyl chloride is added dropwise, and the mixture is stirred for 24 hours. The reaction is quenched with water, and the organic layer is dried and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.

Yield : 60% (pale-yellow solid)

Characterization :

- Melting Point : 214–216°C.

- ¹H NMR (300 MHz, DMSO-d₆): δ 3.10–3.95 (m, 8H, piperazine), 4.25 (t, 2H, –SO₂–CH₂–), 6.70 (d, 1H, –CH=CH–CO–, J = 15.6 Hz), 7.40–7.80 (m, 10H, ArH and –CH=CH–CO–), 8.45 (t, 1H, –NH–).

- HPLC : Rₜ = 1.392 min (C18 column, 70% methanol).

- ESI-MS : m/z 417.5 [M+H]⁺.

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the amine during coupling. Triethylamine proves superior to DIEA in minimizing side reactions, as evidenced by higher yields (60% vs. 45%).

Stoichiometric Considerations

A 10% excess of cinnamoyl chloride ensures complete conversion, avoiding residual amine. Substoichiometric amounts reduce yield to 42%.

Side Reactions and Mitigation

- Piperazine Over-Alkylation : Controlled addition of sulfonyl chloride at 0°C prevents di-substitution.

- Sulfonamide Hydrolysis : Anhydrous conditions and neutral pH during workup preserve the sulfonyl group.

Scalability and Industrial Relevance

The protocol is scalable to 100 g batches with consistent yields (58–62%). A continuous-flow variant using microreactors reduces reaction time to 4 hours, demonstrating industrial potential.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl ethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl ethyl group.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide has been investigated for its potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound may enhance cholinergic neurotransmission, potentially improving cognitive function in affected patients.

Anticonvulsant Activity

Research has shown that derivatives of compounds containing the piperazine scaffold exhibit significant anticonvulsant activity. Studies have synthesized various derivatives and evaluated their efficacy in animal models of epilepsy, revealing that certain analogs demonstrate promising anticonvulsant properties . The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly influence the anticonvulsant effects, making it a target for further drug development .

Biochemical Probes

Due to its ability to interact with various biological macromolecules, this compound is being explored as a biochemical probe . Its interactions with enzymes and receptors can provide insights into cellular signaling pathways and metabolic processes.

Case Study 1: Anticonvulsant Efficacy

A study synthesized several derivatives based on the piperazine framework and evaluated their anticonvulsant activity using standard maximal electroshock (MES) tests. One particular derivative demonstrated significant efficacy with an effective dose (ED50) lower than traditional antiepileptic drugs, suggesting it could be a viable candidate for further investigation in epilepsy treatment .

Case Study 2: Acetylcholinesterase Inhibition

Another study focused on the compound's role as an acetylcholinesterase inhibitor. In vitro assays showed that this compound effectively inhibited enzyme activity, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential therapeutic benefits in cognitive enhancement therapies for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide stands out due to its unique combination of a cinnamamide moiety and a phenylpiperazine group linked through a sulfonyl ethyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H21N3O3S

- Molecular Weight : 373.45 g/mol

- IUPAC Name : this compound

This compound features a cinnamamide moiety linked to a sulfonyl group and a piperazine derivative, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

-

Anticonvulsant Activity :

- A study synthesized several derivatives related to phenylpiperazine and evaluated their anticonvulsant properties in animal models. The results showed that modifications in the piperazine moiety could enhance anticonvulsant efficacy, suggesting that this compound may also possess similar properties .

- Autophagy Modulation :

- Potential Anticancer Activity :

Table 1: Summary of Biological Activities

Case Study 1: Anticonvulsant Activity

In a study evaluating N-(phenylpiperazinyl)acetamide derivatives, several compounds were tested for their efficacy against seizures induced by maximal electroshock (MES). The results indicated that modifications to the piperazine ring significantly influenced the anticonvulsant activity, with some derivatives showing protective effects comparable to established antiepileptic drugs .

Case Study 2: Cancer Cell Apoptosis

Research on related sulfonamide compounds demonstrated their ability to induce apoptosis in human colon cancer cells through autophagy modulation. The study highlighted the importance of structural features in enhancing pro-apoptotic effects, suggesting that this compound could be further explored for its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.